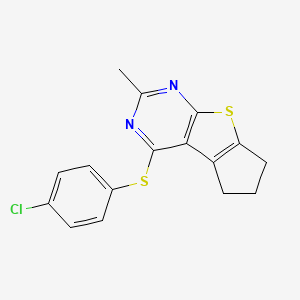
4-((4-CL-Phenyl)thio)-2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with a cyclopentane ring and substituted with a 4-chlorophenylthio and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced through a cyclization reaction involving a suitable diene or dienophile.
Substitution with 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol and a chlorinated aromatic compound.
Methylation: The final step involves the methylation of the compound using a suitable methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted derivatives with different nucleophiles replacing the 4-chlorophenylthio group.
Aplicaciones Científicas De Investigación
4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of antiviral, anticancer, and anti-inflammatory drugs.
Pharmacology: Research on this compound includes studying its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving sulfur-containing heterocycles.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes, including catalysis and polymerization.
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thieno[2,3-d]pyrimidine core is known to interact with various biological targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. Additionally, the 4-chlorophenylthio group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and applications.
Cyclopenta-fused Heterocycles: Compounds with similar fused ring systems, such as cyclopenta[b]thiophenes, may exhibit similar chemical properties but differ in their biological activity.
Phenylthio-substituted Compounds: Compounds with phenylthio substituents may have similar chemical reactivity but different biological targets and applications.
The uniqueness of 4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine lies in its combination of the thieno[2,3-d]pyrimidine core, cyclopentane ring, and 4-chlorophenylthio and methyl substituents, which together contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13ClN2S2 |
|---|---|
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
12-(4-chlorophenyl)sulfanyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H13ClN2S2/c1-9-18-15(20-11-7-5-10(17)6-8-11)14-12-3-2-4-13(12)21-16(14)19-9/h5-8H,2-4H2,1H3 |
Clave InChI |
MODRDYFYFAUABX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


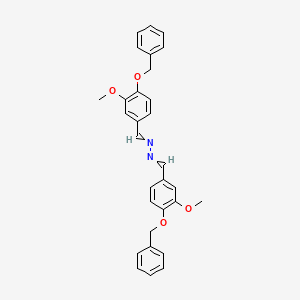

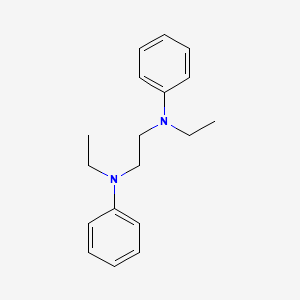
![N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-isopropylphenyl)ethenyl]benzamide](/img/structure/B11968597.png)
![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)
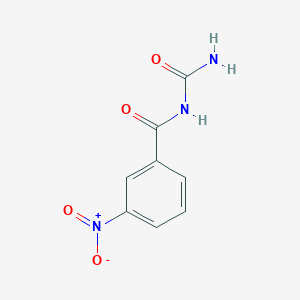

![3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11968618.png)
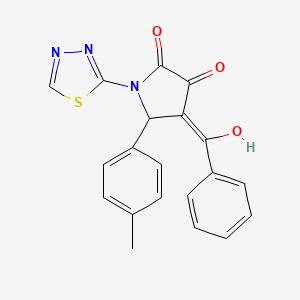
![(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11968642.png)
![5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B11968647.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968660.png)

